molecular formula C24H25N3O5S2 B2396411 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-25-0

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2396411
CAS No.: 851783-25-0
M. Wt: 499.6
InChI Key: PLSLSVYFUMMOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-((4-Methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a chemical compound with the PubChem Compound ID (CID) 4463580 and a molecular formula of C 24 H 25 N 3 O 5 S 2 . This pyrazoline-based small molecule features a sulfonamide group and a sulfonyl moiety, structural characteristics often associated with a range of biological activities in medicinal chemistry research. Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors or as modulators of various biological pathways, making them valuable tools for biochemical and pharmacological studies. Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical method development. It is also suitable for high-throughput screening campaigns to identify new therapeutic leads. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-11-7-10-19(16-20)23-17-24(18-8-5-4-6-9-18)27(25-23)34(30,31)22-14-12-21(32-2)13-15-22/h4-16,24,26H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSLSVYFUMMOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its antibacterial properties.
  • Methoxy and phenyl substituents : These groups may enhance biological activity through various interactions.

Structural Formula

The structural formula can be represented as follows:

N 3 1 4 methoxyphenyl sulfonyl 5 phenyl 4 5 dihydro 1H pyrazol 3 yl phenyl ethanesulfonamide\text{N 3 1 4 methoxyphenyl sulfonyl 5 phenyl 4 5 dihydro 1H pyrazol 3 yl phenyl ethanesulfonamide}

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

Case Study: Antitubercular Activity

In a study evaluating various derivatives, compounds similar to this compound demonstrated promising antitubercular activity. For instance, derivatives with similar structural motifs showed IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .

Anti-inflammatory Effects

The sulfonamide group is also linked to anti-inflammatory properties. Compounds containing this group have been shown to inhibit inflammatory mediators, suggesting that this compound could have therapeutic benefits in conditions characterized by inflammation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings indicate that derivatives related to this compound exhibit low toxicity in non-cancerous cell lines at concentrations exceeding 128 μM, suggesting a favorable safety margin for therapeutic use .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : By binding to active sites of bacterial enzymes.
  • Disruption of Bacterial Cell Wall Synthesis : Sulfonamides interfere with folate synthesis pathways critical for bacterial growth.

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/ConditionIC50 Value (μM)Reference
AntitubercularMycobacterium tuberculosis2.03 - 7.05
Anti-inflammatoryVarious inflammatory models>128 (non-toxic)
CytotoxicityMRC-5 lung fibroblast cells>128 (non-toxic)

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The target compound’s structure includes:

  • R1 : 4-Methoxyphenylsulfonyl group (electron-donating methoxy substituent).
  • R2 : Phenyl group (aromatic, lipophilic).
  • R3: Ethanesulfonamide (polar, hydrogen-bonding capability). Computational tools like Multiwfn (for electronic properties) and AutoDock4 (for docking studies) are frequently employed to study such molecules.

Structural and Physicochemical Properties

Compound Name R1 R2 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound 4-Methoxyphenylsulfonyl Phenyl C24H24N3O5S2* 506.64* N/A N/A N/A
N-(3-{1-[(4-Fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 4-Fluorophenylsulfonyl Furan-2-yl C20H17FN3O5S2 478.49 N/A N/A N/A
N-[4-[1-(Ethylsulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide Ethylsulfonyl 2-Methylphenyl C20H25N3O4S2 435.56 1.33 604.5 8.68

*The target compound’s molecular formula and weight are estimated based on structural analogs.

Key Observations:
  • Electron Effects : The 4-methoxyphenyl group (target) is electron-donating, enhancing solubility compared to the electron-withdrawing 4-fluorophenyl group in .
  • Steric Bulk : The ethylsulfonyl group in reduces steric hindrance compared to aryl sulfonyl groups, possibly favoring receptor binding in certain contexts.

Research Methodologies

  • Crystallography : Tools like SHELX enable precise determination of molecular geometry, critical for comparing substituent orientations.
  • Electronic Analysis: Multiwfn computes electrostatic potentials and bond orders, revealing how methoxy vs. fluoro substituents alter charge distribution.
  • Docking Studies : AutoDock4 predicts binding modes, highlighting how R2 (phenyl vs. furan) influences target affinity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis involves:

  • Cyclization : Formation of the pyrazole ring via hydrazine and β-keto ester condensation under acidic/basic conditions .
  • Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chloride and a base (e.g., triethylamine) .
  • Coupling : Suzuki-Miyaura cross-coupling to attach the phenyl group using palladium catalysts .
  • Ethanesulfonamide addition : Reaction with ethanesulfonyl chloride under controlled pH and temperature .
    • Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, catalyst loading, solvent) to maximize yield and purity. Process intensification techniques (e.g., flow chemistry) are recommended for scalability .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy (1H/13C) confirms regiochemistry of the pyrazole ring and substitution patterns .
  • HPLC monitors reaction progress and purity (>95% recommended for biological assays) .
  • Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
  • X-ray crystallography resolves stereochemical ambiguities in the dihydropyrazole core .

Q. How does the fluorophenyl/methoxyphenyl substitution affect physicochemical properties?

  • Answer : The 4-methoxyphenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the fluorophenyl substituent increases metabolic stability by resisting oxidative degradation . Computational tools like COSMOtherm can predict solubility and partition coefficients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Answer :

  • Core modifications : Replace the dihydropyrazole ring with triazoles to assess impact on target binding .
  • Substituent effects : Compare 4-methoxy vs. 3,4-dimethoxy groups on sulfonamide bioisosterism using molecular docking (e.g., AutoDock Vina) .
  • In vitro testing : Screen analogs against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC50 determinations .
    • Data-driven design : Use QSAR models to correlate electronic descriptors (Hammett σ) with activity trends .

Q. What protocols are recommended for resolving contradictions in biological assay data (e.g., varying IC50 values)?

  • Answer :

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter) .
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound stability in assay buffers .
  • Metabolic interference : Test for cytochrome P450 interactions via liver microsome incubations .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in dose-response datasets .

Q. How can computational methods enhance synthetic route optimization?

  • Answer :

  • Reaction pathway modeling : Use Gaussian or ORCA to calculate transition-state energies for cyclization steps .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for Suzuki couplings .
  • Process simulation : Aspen Plus models can optimize solvent recovery and waste reduction in multi-step syntheses .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Answer :

  • Flow chemistry : Reduces exothermic risks in sulfonylation steps and improves mixing efficiency .
  • Crystallization engineering : Use polymorph screening (via XRPD) to isolate the most stable form for formulation .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., residual palladium <10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.